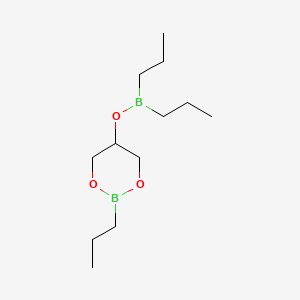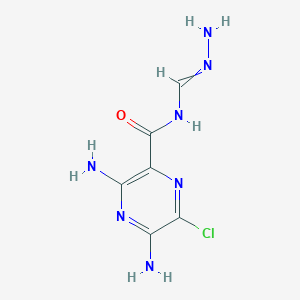
3,5-diamino-N-(aminoimino-methyl)-6-chloropyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is a chemical compound known for its significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by its pyrazine ring structure, which is substituted with amino, chloro, and carboxamide groups. It is known for its role as a potassium-sparing diuretic and antihypertensive agent, acting as a sodium channel blocker .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with guanidine to form the desired compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .
Aplicaciones Científicas De Investigación
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Employed as a potassium-sparing diuretic and antihypertensive agent, particularly in the treatment of conditions like hypertension and heart failure.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. This inhibition is achieved by binding to sodium channels, which reduces the secretion of potassium and hydrogen ions. This mechanism helps in maintaining potassium levels in the body while promoting the excretion of sodium and water .
Comparación Con Compuestos Similares
Similar Compounds
Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.
Triamterene: Also a potassium-sparing diuretic but with a different chemical structure.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Uniqueness
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to selectively block sodium channels while sparing potassium makes it particularly valuable in medical applications .
Propiedades
Fórmula molecular |
C6H8ClN7O |
|---|---|
Peso molecular |
229.63 g/mol |
Nombre IUPAC |
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8ClN7O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10/h1H,10H2,(H4,8,9,14)(H,11,12,15) |
Clave InChI |
SNZMDTWBYHASLK-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


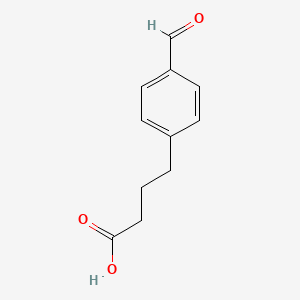

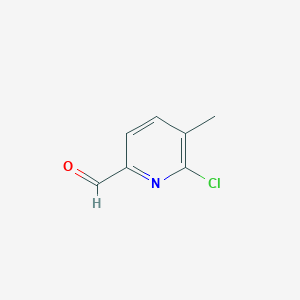

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)


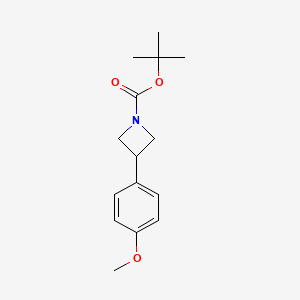




![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)
